molecular formula C106H175N35O24S4 B1139123 tertiapin-Q CAS No. 252198-49-5

tertiapin-Q

Cat. No.: B1139123
CAS No.: 252198-49-5
M. Wt: 2452.0 g/mol
InChI Key: GMZAXHIZSCRCHM-MIPBWYARSA-N
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Description

Tertiapin-Q is a synthetic peptide toxin derived from the venom of the honeybee (Apis mellifera). It is a highly selective blocker of inwardly rectifying potassium channels, specifically targeting the G protein-coupled inwardly rectifying potassium channels (GIRK1/4) and renal outer medullary potassium channels (ROMK1). This compound has gained significant attention in scientific research due to its potent inhibitory effects on these channels, making it a valuable tool for studying various physiological processes and potential therapeutic applications .

Mechanism of Action

Target of Action

Tertiapin-Q is a high-affinity blocker for inward-rectifier potassium channels . It binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . These channels are integral components of neuronal activity, contributing to the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .

Mode of Action

This compound interacts with its targets by binding specifically to different subunits of the inward rectifier potassium channel . It induces a dose-dependent block of the potassium current . It is thought that this compound binds to the Kir channel with its α-helix situated at the C-terminal of the peptide, thereby blocking the channel .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves G-protein–gated inwardly rectifying potassium (GIRK) channels . These channels are inhibited by μ-opioid receptors (MORs), which are G-protein–coupled receptors . The inhibition of GIRK channels contributes to the modulation of respiratory depression by MORs .

Pharmacokinetics

It is known that this compound is a stable derivative of the bee venom toxin tertiapin , suggesting that it may have similar ADME properties

Result of Action

The primary result of this compound’s action is the modulation of heart rate and atrioventricular conduction . In mouse models of primary bradycardia, this compound significantly improved heart rate . It also improved cardiac conduction . In addition, this compound contributes to the modulation of respiratory depression by MORs .

Biochemical Analysis

Biochemical Properties

Tertiapin-Q interacts with GIRK1/4 and ROMK1 channels, blocking them with high affinity . This interaction is crucial in biochemical reactions, particularly those involving potassium ion transport .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia . It also inhibits the G-protein-activated K+ current (IKACh), which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GIRK1/4 and ROMK1 channels with high affinity . This binding interaction results in the inhibition of these channels, leading to changes in potassium ion transport, which can subsequently influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly improve the heart rate of certain mouse models over time . Information on the product’s stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in mice. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia

Metabolic Pathways

This compound is involved in metabolic pathways related to potassium ion transport . It interacts with GIRK1/4 and ROMK1 channels, which play a crucial role in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with GIRK1/4 and ROMK1 channels . These channels are involved in potassium ion transport, which can influence the localization or accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound is likely associated with the GIRK1/4 and ROMK1 channels it interacts with . These channels are typically located in the cell membrane, suggesting that this compound may also be localized in this region

Preparation Methods

Synthetic Routes and Reaction Conditions

Tertiapin-Q is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of this compound is as follows: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, with disulfide bridges between Cys3-Cys14 and Cys5-Cys18 .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity (>98%). The lyophilized peptide is then stored under controlled conditions to maintain its stability and biological activity .

Chemical Reactions Analysis

Types of Reactions

Tertiapin-Q primarily undergoes binding interactions with potassium channels rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to block specific potassium channels through high-affinity binding.

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The disulfide bridges are formed through oxidation reactions under controlled conditions .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, with the correct sequence and disulfide bridges ensuring its biological activity. No significant by-products are typically formed if the synthesis and purification processes are properly controlled .

Scientific Research Applications

Tertiapin-Q has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency in blocking GIRK1/4 and ROMK1 channels. Its stability and specificity make it a valuable tool for studying the physiological roles of these

Properties

CAS No.

252198-49-5

Molecular Formula

C106H175N35O24S4

Molecular Weight

2452.0 g/mol

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChI Key

GMZAXHIZSCRCHM-MIPBWYARSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21

Origin of Product

United States
Customer
Q & A

Q1: What is the primary molecular target of tertiapin-Q?

A1: this compound primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]

Q2: How does this compound interact with its target channels?

A2: this compound inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of this compound, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one this compound molecule binds to one channel. []

Q3: What are the downstream effects of this compound binding to Kir channels?

A3: By blocking Kir channels, this compound prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, this compound blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []

Q4: What is the molecular formula and weight of this compound?

A4: The research articles provided do not explicitly state the molecular formula and weight of this compound.

Q5: What structural features distinguish this compound from its parent compound, tertiapin?

A5: this compound is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []

Q6: How does the structure of this compound contribute to its selectivity for certain Kir channels?

A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with this compound, while potentially hindering the binding of other classical animal toxins. []

Q7: How do modifications to the this compound structure affect its activity?

A7: Modifications to the this compound structure can significantly impact its channel-blocking activity and binding affinity. For example:

  • Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []
  • Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []
  • A single amino acid mutation can increase this compound’s binding affinity for Kir2.1 by five orders of magnitude. []

Q8: What is the role of this compound in studying the physiological functions of Kir channels?

A8: this compound has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:

  • Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]
  • Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]
  • Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]
  • Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []

Q9: What types of in vitro and in vivo models have been used to study this compound?

A9: Various experimental models have been employed to investigate the effects of this compound, including:

    • Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []
    • Patch-clamp recordings in isolated cardiomyocytes [, ]
    • Patch-clamp recordings in cultured DRG neurons [, ]
    • Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []
    • Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []
    • Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []
    • Rodent models of diabetes to study the impact of this compound on renal function [, ]

Q10: What are the limitations of using this compound in research?

A11: - Limited subtype selectivity: While this compound preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: this compound's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of this compound. More research is needed to understand its long-term impact on cellular function and viability.

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